molecular formula C21H20N4O4S B10909334 methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B10909334
M. Wt: 424.5 g/mol
InChI Key: IBFWTLLPWROWPT-PTNGSMBKSA-N
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Description

Methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a benzoxadiazocine ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally the construction of the benzoxadiazocine ring system. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while minimizing the risk of contamination and ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions between different biomolecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate include other heterocyclic compounds with pyrazole, thiazole, and benzoxadiazocine ring systems. Examples include:

  • Pyrazole derivatives
  • Thiazole derivatives
  • Benzoxadiazocine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of ring systems and functional groups. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl (13Z)-13-[(2-ethylpyrazol-3-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C21H20N4O4S/c1-4-24-12(9-10-22-24)11-15-18(26)25-17-13-7-5-6-8-14(13)29-21(2,23-20(25)30-15)16(17)19(27)28-3/h5-11,16-17H,4H2,1-3H3/b15-11-

InChI Key

IBFWTLLPWROWPT-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC

Origin of Product

United States

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